Thiazole, 2-chloro-4-methyl-5-propyl-
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Overview
Description
Thiazole, 2-chloro-4-methyl-5-propyl- is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This specific compound has a chlorine atom at the second position, a methyl group at the fourth position, and a propyl group at the fifth position. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds .
Preparation Methods
The synthesis of Thiazole, 2-chloro-4-methyl-5-propyl- can be achieved through several methods. One common synthetic route involves the reaction of 2-chloropropyl isothiocyanate with a suitable solvent like chloroform, followed by the addition of thionyl chloride. The reaction mixture is maintained at a specific temperature, and the product is purified through distillation and extraction . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Thiazole, 2-chloro-4-methyl-5-propyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include thionyl chloride, organoboron reagents, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Thiazole, 2-chloro-4-methyl-5-propyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Mechanism of Action
The mechanism of action of Thiazole, 2-chloro-4-methyl-5-propyl- involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and reactive positions allow it to participate in various biochemical reactions. It can activate or inhibit enzymes, modulate receptor activity, and influence cellular pathways . The exact mechanism depends on the specific biological system and the context in which the compound is used.
Comparison with Similar Compounds
Thiazole, 2-chloro-4-methyl-5-propyl- can be compared with other thiazole derivatives, such as:
2-Chloro-5-chloromethyl-thiazole: This compound has a similar structure but with a chloromethyl group at the fifth position.
4-Methyl-5-(β-hydroxyethyl)-thiazole: This derivative has a hydroxyethyl group at the fifth position.
The uniqueness of Thiazole, 2-chloro-4-methyl-5-propyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
31784-84-6 |
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Molecular Formula |
C7H10ClNS |
Molecular Weight |
175.68 g/mol |
IUPAC Name |
2-chloro-4-methyl-5-propyl-1,3-thiazole |
InChI |
InChI=1S/C7H10ClNS/c1-3-4-6-5(2)9-7(8)10-6/h3-4H2,1-2H3 |
InChI Key |
QMTUCXGJDRIQSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)Cl)C |
Origin of Product |
United States |
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